Chlorodicyclohexylphosphine
Overview
Description
Chlorodicyclohexylphosphine, also known as dicyclohexylphosphine chloride, is an organophosphorus compound with the molecular formula (C6H11)2PCl. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various phosphine ligands .
Mechanism of Action
Target of Action
Chlorodicyclohexylphosphine is primarily used as a reactant in the synthesis of various organic phosphine ligands . These ligands can then interact with a variety of targets, depending on their specific structure and properties.
Mode of Action
The compound interacts with its targets through a variety of chemical reactions. For instance, it can be used in the synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand by reacting with ethylene glycol in the presence of triethylamine via Michaelis−Arbuzov type rearrangements .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific ligands that are synthesized using it. It’s worth noting that the compound is often used in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific ligands synthesized using it and their subsequent interactions with their targets. For example, it can be used to synthesize 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand by treating with LiS .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions should be carried out under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it’s sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodicyclohexylphosphine can be synthesized by reacting dicyclohexylphosphine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically takes place under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
(C6H11)2PH+SOCl2→(C6H11)2PCl+SO2+HCl
The reaction mixture is then purified by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods: In an industrial setting, this compound is produced in larger quantities using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Chlorodicyclohexylphosphine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form phosphine derivatives.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, are used in oxidation reactions.
Palladium Catalysts: Used in cross-coupling reactions under inert atmosphere conditions
Major Products:
Phosphine Derivatives: Formed from substitution reactions.
Phosphine Oxides: Formed from oxidation reactions.
Carbon-Phosphorus Compounds: Formed from cross-coupling reactions
Scientific Research Applications
Chlorodicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is employed in the synthesis of biologically active phosphine compounds.
Medicine: It is used in the development of pharmaceuticals that contain phosphorus.
Industry: It is utilized in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Chlorodicyclohexylphosphine is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity. Similar compounds include:
Chlorodiphenylphosphine: Contains phenyl groups instead of cyclohexyl groups.
Chlorodiisopropylphosphine: Contains isopropyl groups instead of cyclohexyl groups.
This compound oxide: The oxidized form of this compound
These compounds differ in their steric and electronic properties, which affect their reactivity and applications in various chemical reactions.
Properties
IUPAC Name |
chloro(dicyclohexyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFBIZAEPTXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370140 | |
Record name | Chlorodicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16523-54-9 | |
Record name | Chlorodicyclohexylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Chlorodicyclohexylphosphine in chemical synthesis?
A1: this compound (ClP(C6H11)2) serves as a versatile reagent for synthesizing various organophosphorus compounds, particularly phosphine ligands. These ligands play a crucial role in transition metal catalysis, enabling numerous C-C and C-N bond-forming reactions. [, , , , ]
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two bulky cyclohexyl groups on the phosphorus atom imparts steric hindrance, influencing the reactivity and selectivity of this compound. This steric bulk can enhance the activity and stability of metal complexes formed with this ligand. For instance, in palladium-catalyzed Suzuki cross-coupling reactions, complexes containing bulky phosphine ligands, like those derived from this compound, exhibited remarkable catalytic activity, achieving high turnover frequencies. [, ]
Q3: Are there any alternative synthetic routes for this compound that offer advantages over conventional methods?
A3: Yes, an improved synthesis of functionalized biphenyl-based phosphine ligands, often derived from this compound, involves reacting arylmagnesium halides with benzyne followed by the addition of this compound. This one-pot procedure offers significant cost and time advantages compared to traditional multi-step syntheses. Additionally, directly using this compound prepared from phosphorus trichloride (PCl3) and cyclohexylmagnesium chloride without further purification can further reduce costs. []
Q4: Can this compound be incorporated into chiral ligands?
A4: Yes, this compound can be incorporated into chiral ferrocenylaminophosphine ligands. These ligands are synthesized by reacting a chiral ferrocene template with this compound, creating a chiral center at the phosphorus atom. These chiral ligands show promise in asymmetric catalysis, offering enantioselective control in reactions like the hydrogenation of prochiral substrates. []
Q5: What safety precautions should be taken when handling this compound?
A5: this compound should be handled with caution as it can be irritating to the respiratory tract, skin, and eyes. It may also be harmful if swallowed. While it exhibits low reactivity towards air oxidation, storage under nitrogen in a desiccator is recommended. It's essential to avoid contact with strong oxidizing agents. Long-term effects of exposure are currently unknown. []
Q6: Are there any specific analytical techniques used to characterize this compound and its derivatives?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, serves as a primary tool for analyzing the purity and structure of this compound and its derivatives. [, ] Additionally, infrared (IR) spectroscopy can provide valuable information about the functional groups present in these compounds. []
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